4-(3-Chloro-4-fluorobenzyloxy)benzaldehyde

Description

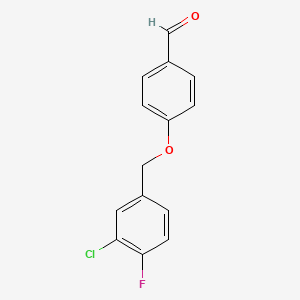

4-(3-Chloro-4-fluorobenzyloxy)benzaldehyde is a substituted benzaldehyde derivative featuring a benzyloxy group at the para position of the benzaldehyde ring. The benzyloxy substituent itself is further substituted with chlorine and fluorine atoms at the 3- and 4-positions, respectively (Figure 1). This structural motif is critical in medicinal chemistry and materials science due to the electronic effects imparted by the halogen atoms, which can influence reactivity, solubility, and biological activity.

Synthesis:

The compound is typically synthesized via nucleophilic substitution. For example, 4-hydroxybenzaldehyde reacts with 3-chloro-4-fluorobenzyl bromide in the presence of a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions . Purification is achieved via column chromatography or recrystallization.

Properties

IUPAC Name |

4-[(3-chloro-4-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-13-7-11(3-6-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVNNKZEZWCUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method utilizes phase-transfer catalysis (PTC) to facilitate the alkylation of 4-hydroxybenzaldehyde with 3-chloro-4-fluorobenzyl bromide. The reaction occurs in a biphasic system, where the phase-transfer catalyst enhances the solubility of reactants across phases.

Key Parameters :

-

Catalyst : Tetradecyltrimethyl ammonium bromide (0.1–1 mol%)

-

Base : Potassium carbonate (K₂CO₃, 1.2 equiv)

-

Solvent : Toluene or xylene

-

Temperature : 80–120°C

-

Reaction Time : 4–8 hours

Procedure :

-

4-Hydroxybenzaldehyde (1.0 equiv), K₂CO₃, and PTC catalyst are suspended in toluene.

-

3-Chloro-4-fluorobenzyl bromide (1.05 equiv) is added dropwise under vigorous stirring.

-

The mixture is heated to 100°C until completion (monitored by TLC/HPLC).

-

The product is isolated via filtration, washed with water, and recrystallized from heptane.

Advantages and Limitations

-

Advantages : High yield, minimal side products, and scalability for industrial production.

-

Limitations : Requires careful control of catalyst loading to avoid over-alkylation.

Williamson Ether Synthesis

Alkylation in Polar Aprotic Solvents

This classical approach employs a Williamson ether synthesis between 4-hydroxybenzaldehyde and 3-chloro-4-fluorobenzyl halides (X = Br, Cl) under basic conditions.

Key Parameters :

-

Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA)

-

Temperature : 20–25°C (room temperature)

-

Reaction Time : 12–24 hours

Procedure :

-

4-Hydroxybenzaldehyde and K₂CO₃ are dissolved in DMF.

-

3-Chloro-4-fluorobenzyl bromide (1.1 equiv) is added slowly.

-

The mixture is stirred until completion, then poured into ice water.

-

The precipitate is filtered and purified via column chromatography (hexane/ethyl acetate).

Comparative Data

| Parameter | Phase-Transfer Catalysis | Williamson Synthesis |

|---|---|---|

| Yield | 97.5% | 85–90% |

| Reaction Time | 4–8 hours | 12–24 hours |

| Impurities | ≤0.45% | ≤2% |

| Scalability | Industrial | Lab-scale |

Reductive Amination and Formylation

Multi-Step Synthesis via Intermediate Halides

A patent by CN103896752A details a route involving formylation of a brominated intermediate:

Steps :

-

Chlorination : 2-Chloro-5-bromobenzoic acid → 5-Bromo-2-chlorobenzoyl chloride (SOCl₂, DMF).

-

Friedel-Crafts Acylation : Reaction with phenetole to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone.

-

Reduction : Ketone → 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (LiAlH₄).

-

Formylation : Vilsmeier-Haack reaction to introduce the aldehyde group.

Critical Analysis

-

Complexity : Requires multiple purification steps.

-

Applicability : More suited for analogs with additional substituents.

Nucleophilic Substitution Under Microwave Irradiation

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorobenzyloxy)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: 4-(3-Chloro-4-fluorobenzyloxy)benzoic acid.

Reduction: 4-(3-Chloro-4-fluorobenzyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-4-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in the study of biochemical pathways and interactions due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorobenzyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Biological Activity

4-(3-Chloro-4-fluorobenzyloxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting significant findings from various studies, including its effects on specific enzymes and cellular pathways.

Chemical Structure and Properties

The compound features a benzaldehyde functional group with a chloro and fluorine substitution on the benzyl moiety, which may influence its reactivity and biological interactions. The structural formula can be represented as follows:

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the 3-chloro-4-fluorophenyl motif have shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in many cancers. Studies have reported IC50 values in the low micromolar range for these compounds against various cancer cell lines, suggesting potent antiproliferative effects .

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition has been linked to its structural features, particularly the presence of halogen substituents which enhance binding affinity to the enzyme's active site. For example, a study demonstrated that modifications incorporating this fragment resulted in improved inhibitory activity against Agaricus bisporus tyrosinase .

Study 1: Inhibition of EGFR

A series of experiments were conducted to evaluate the irreversible inhibition of EGFR by compounds related to this compound. The results indicated that these compounds could achieve over 80% inhibition of EGFR autophosphorylation in cell lines expressing mutant forms of EGFR, such as H1975 cells .

Table 1: Inhibition Data for EGFR Compounds

| Compound | IC50 (μM) | % Inhibition (1 μM) |

|---|---|---|

| Compound A | 0.07 | 86 |

| Compound B | 0.15 | 80 |

| Compound C | 0.20 | 75 |

Study 2: Tyrosinase Inhibition

In another study focusing on tyrosinase inhibition, it was found that incorporating the chloro and fluorine substituents significantly enhanced the inhibitory potential compared to non-substituted analogs. Docking studies supported these findings by illustrating favorable interactions between the compound and the active site of tyrosinase .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound D | 0.25 | Competitive Inhibition |

| Compound E | 0.30 | Non-competitive |

| Compound F | 0.40 | Mixed inhibition |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form stable interactions with target enzymes through hydrogen bonding and hydrophobic interactions facilitated by its halogen substituents. These interactions not only enhance binding affinity but also contribute to the irreversible nature of inhibition observed in some studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Chloro-4-fluorobenzyloxy)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzyl chloride intermediate (e.g., 3-chloro-4-fluorobenzyl chloride) can react with 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Reflux in anhydrous solvents (e.g., ethanol or toluene) ensures complete reaction . Purification often involves column chromatography using ethyl acetate/hexane gradients to isolate the product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the benzyloxy linkage (δ ~4.9–5.1 ppm for the –OCH₂– group) and aromatic substitution patterns.

- FTIR : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C stretch ~1250 cm⁻¹) functional groups.

- Elemental Analysis : Validates molecular formula accuracy (C₁₄H₉ClFO₂).

- HPLC-UV : For purity assessment, using derivatization methods similar to those applied for aldehydes in pharmaceutical analysis .

Q. How can solvent selection impact the yield of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, improving yields. However, post-reaction solvent removal requires careful distillation or rotary evaporation to avoid thermal decomposition. Ethanol or methanol is preferred for recrystallization due to the compound’s moderate solubility in these solvents .

Advanced Research Questions

Q. What strategies minimize by-products like regioisomers during synthesis?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., –OCH₃) to control halogenation positions in precursor molecules .

- Temperature Control : Maintain reaction temperatures between 60–80°C to suppress side reactions (e.g., over-halogenation).

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .

Q. How can computational modeling predict reactivity in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., –Cl vs. –F) on aldehyde reactivity in Wittig or aldol reactions.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction kinetics, as demonstrated in trifluoromethyl benzaldehyde studies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity.

Q. What analytical methods resolve challenges in quantifying trace impurities?

- Methodological Answer :

- GC-MS : Detects volatile by-products (e.g., unreacted benzyl halides) with high sensitivity.

- HPLC-MS/MS : Identifies non-volatile impurities (e.g., oxidation products) using fragmentation patterns.

- Validation Protocols : Follow ICH guidelines for linearity, LOD/LOQ, and repeatability, as applied in methoxyamine analysis .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects (σ values) on reaction rates. For example, electron-withdrawing groups (–Cl, –F) activate the aldehyde for nucleophilic attacks.

- Pd-Catalyzed Couplings : Optimize ligand systems (e.g., Pd(OAc)₂ with PPh₃) for Suzuki-Miyaura reactions, leveraging halogen substituents as leaving groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.